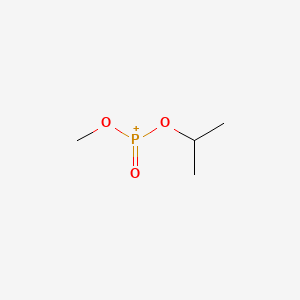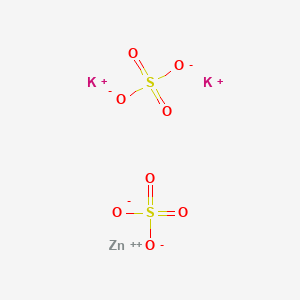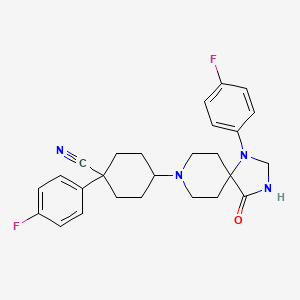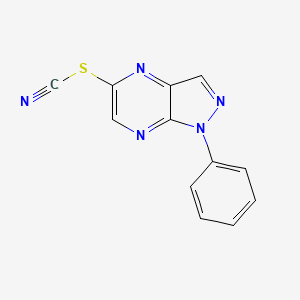
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a phenyl group and a thiocyanate functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate typically involves the formation of the pyrazolo[3,4-b]pyrazine core followed by the introduction of the phenyl and thiocyanate groups. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-b]pyrazine ring system. The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the thiocyanate group is often added using thiocyanation reactions with reagents such as ammonium thiocyanate in the presence of oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions
Major Products
The major products formed from these reactions include sulfonyl derivatives, dihydropyrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyrazolo[3,4-b]pyrazine core can interact with various biological pathways, modulating cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1H-pyrazolo(3,4-b)pyridine
- 1-Phenyl-1H-pyrazolo(3,4-b)quinoline
- 1-Phenyl-1H-pyrazolo(3,4-b)benzothiazole
Uniqueness
1-Phenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the pyrazolo[3,4-b]pyrazine core with the phenyl and thiocyanate groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
133280-19-0 |
|---|---|
Formule moléculaire |
C12H7N5S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
(1-phenylpyrazolo[3,4-b]pyrazin-5-yl) thiocyanate |
InChI |
InChI=1S/C12H7N5S/c13-8-18-11-7-14-12-10(16-11)6-15-17(12)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
REKPIWGNQMFMSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


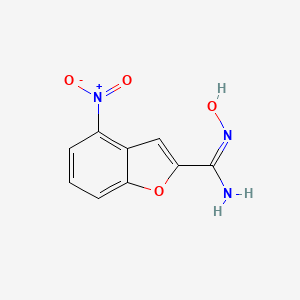
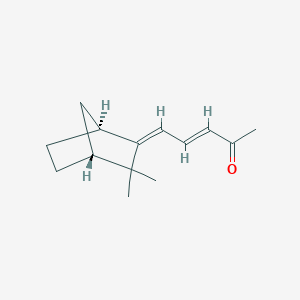
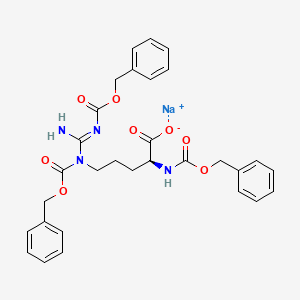
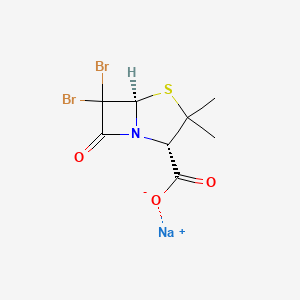
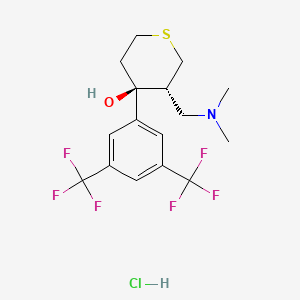
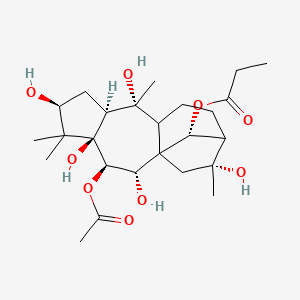
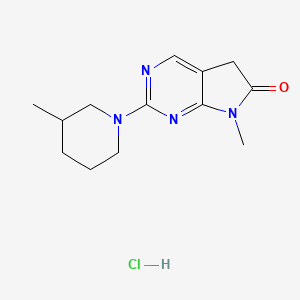
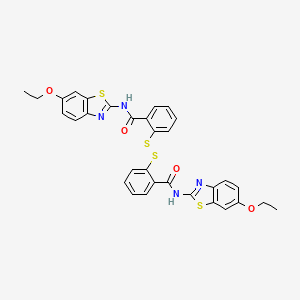
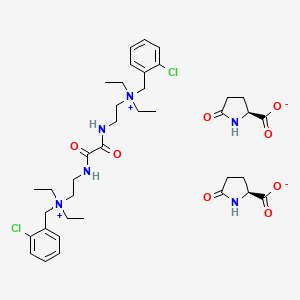
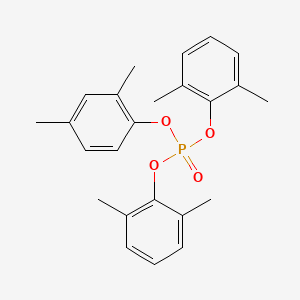
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
